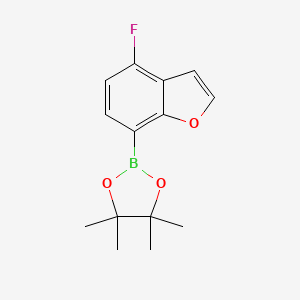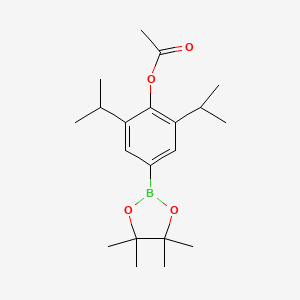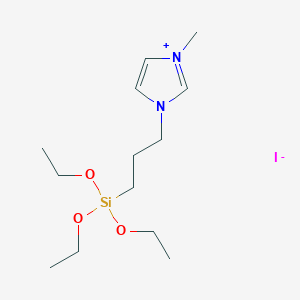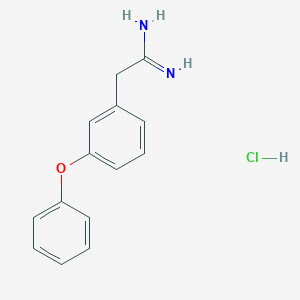
4-Fluorobenzofuran-7-boronic acid, pinacol ester
Overview
Description
4-Fluorobenzofuran-7-boronic acid pinacol ester is a chemical compound with the IUPAC name 2-(4-fluorobenzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 262.09 and is solid in physical form . The compound is stored at temperatures between 2-8°C .
Synthesis Analysis
Pinacol boronic esters, such as 4-Fluorobenzofuran-7-boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The InChI code for 4-Fluorobenzofuran-7-boronic acid pinacol ester is 1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11(16)9-7-8-17-12(9)10/h5-8H,1-4H3 .Chemical Reactions Analysis
Pinacol boronic esters are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
4-Fluorobenzofuran-7-boronic acid pinacol ester is a solid compound . It has a molecular weight of 262.09 . The compound is stored at temperatures between 2-8°C .Scientific Research Applications
Treatment of Periodontitis
Phenylboronic acid pinacol ester, a similar compound, has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis . The system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP). Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) .
Catalytic Protodeboronation
Pinacol boronic esters, including 4-Fluorobenzofuran-7-boronic acid, pinacol ester, can be used in catalytic protodeboronation . This process is a radical approach that has been used in the formal anti-Markovnikov hydromethylation of alkenes .
Suzuki–Miyaura Reaction
Phenylboronic acid pinacol ester, a similar compound, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds.
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Proteomics Research
Boronic acid benzaldehyde compounds, including 4-Fluorobenzofuran-7-boronic acid, pinacol ester, are used in proteomics research . These compounds can be used to study protein structures and functions.
Mechanism of Action
Target of Action
The primary targets of 4-Fluorobenzofuran-7-boronic acid, pinacol ester are organic groups that participate in electronically divergent processes with a metal catalyst . This compound is a type of boronic ester, which are highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic ester is transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathways involved in carbon–carbon bond formation . Specifically, it is used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction allows for the conjoining of chemically differentiated fragments .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity can be influenced by its environment .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This makes it a valuable tool in organic synthesis, enabling the creation of complex organic compounds .
Action Environment
The action of 4-Fluorobenzofuran-7-boronic acid, pinacol ester can be influenced by environmental factors. Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions under which it is stored and used .
Safety and Hazards
Future Directions
The future directions of research involving 4-Fluorobenzofuran-7-boronic acid pinacol ester could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the compound’s use in Suzuki–Miyaura coupling could be further explored and optimized .
properties
IUPAC Name |
2-(4-fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11(16)9-7-8-17-12(9)10/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQLPRWDZHBWAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)F)C=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158184 | |
| Record name | Benzofuran, 4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzofuran-7-boronic acid pinacol ester | |
CAS RN |
2121511-48-4 | |
| Record name | Benzofuran, 4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofuran, 4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)




![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)







